molecular formula C13H18N2O5S B8669049 N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide

N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide

Cat. No. B8669049
M. Wt: 314.36 g/mol
InChI Key: NVWRBCDYXGZLAT-UHFFFAOYSA-N
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Description

N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H18N2O5S and its molecular weight is 314.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-9-10(15(16)17)7-8-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

NVWRBCDYXGZLAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then, N-(2-fluoro-5-nitrophenyl)methanesulfonamide and cyclohexanol are subjected to etherification in the presence of a base to give N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide.
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Synthesis routes and methods II

Procedure details

To 2000 ml of a chlorobenzene solution containing 52.8 g of 60% sodium hydride were successively added 128.0 g of cyclohexanol and 8 ml of tris[2-(2-methoxyethoxy)ethyl]amine at room temperature, and then after stirring for 30 minutes, 100.0 g of N-(2-fluoro-5-nitrophenyl)methanesulfonamide was added under ice cooling, followed by stirring for 19 hours. The reaction solution, after addition of 1500 ml of 3N hydrochloric acid, was extracted with dichloromethane, and the organic layer was successively washed with water and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. After evaporation of the solvent, the residue was recrystallized from ethanol to give 98.5 g of N-(2-cyclohexyloxy-5-nitrophenyl)methanesulfonamide as yellow plates.
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128 g
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8 mL
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100 g
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1500 mL
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52.8 g
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2000 mL
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